

Application Notes and Protocols: Boyden Chamber Assay with Sivelestat for Chemotaxis Studies

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Compound of Interest

Compound Name: Sivelestat

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Introduction

Chemotaxis, the directed migration of cells in response to a chemical gradient, is a fundamental process in inflammation, wound healing, and immune responses. Neutrophils, as first responders of the innate immune system, are key players in these processes, and their migration is tightly regulated. The Boyden chamber assay is a widely used and well-established method for studying chemotaxis in vitro.[1][2] This application note provides a detailed protocol for utilizing the Boyden chamber assay to investigate the effect of **Sivelestat**, a selective neutrophil elastase inhibitor, on neutrophil chemotaxis.

Sivelestat is a potent and selective competitive inhibitor of neutrophil elastase, with an IC₅₀ of approximately 44-49 nM.[3] Neutrophil elastase, a serine protease released by activated neutrophils, is implicated in various inflammatory conditions.[4][5] By inhibiting this enzyme, **Sivelestat** is expected to modulate the inflammatory response, which may include an effect on neutrophil migration. These application notes will guide researchers in setting up and executing a robust Boyden chamber assay to quantify the impact of **Sivelestat** on neutrophil chemotaxis.

Data Presentation

Table 1: Experimental Parameters for Neutrophil Chemotaxis in a Boyden Chamber Assay

Parameter	Recommended Value/Range	Notes
Cell Type	Primary Human Neutrophils	Isolated from healthy donors.
Chemoattractant	Interleukin-8 (IL-8)	10 nM
N-formyl-Met-Leu-Phe (fMLP)	100 nM	
Sivelestat Concentration	10 µg/mL - 100 µg/mL	Titration recommended to determine optimal inhibitory concentration.
Boyden Chamber Insert Pore Size	3.0 - 5.0 µm	Optimal for neutrophil migration. [6] [7]
Cell Seeding Density	1 x 10 ⁶ cells/mL	
Incubation Time	1 - 2 hours	Shorter incubation times are generally sufficient for neutrophils. [6] [8] [9]
Incubation Temperature	37°C	Standard cell culture conditions.
Atmosphere	5% CO ₂ , humidified	Standard cell culture conditions.

Table 2: Reagents and Materials

Reagent/Material	Supplier (Example)	Purpose
Boyden Chamber (24-well or 96-well)	Corning, Neuro Probe	Chemotaxis assay platform.
Polycarbonate inserts (3.0 or 5.0 μm pores)	Corning, Greiner Bio-One	Porous membrane for cell migration.
Sivelestat sodium hydrate	Selleck Chemicals, Abcam	Neutrophil elastase inhibitor.
Recombinant Human IL-8	R&D Systems, PeproTech	Chemoattractant.
fMLP	Sigma-Aldrich	Chemoattractant.
Ficoll-Paque™ PLUS or Polymorphprep™	GE Healthcare, Axis-Shield	Neutrophil isolation.
RPMI 1640 Medium	Gibco, Lonza	Cell culture medium.
Fetal Bovine Serum (FBS)	Gibco, Sigma-Aldrich	Medium supplement.
DAPI (4',6-diamidino-2-phenylindole)	Thermo Fisher Scientific	Nuclear stain for cell quantification.
Crystal Violet	Sigma-Aldrich	Whole-cell stain for quantification.
Myeloperoxidase (MPO) Assay Kit	Abcam, Cayman Chemical	Enzymatic quantification of neutrophils. [10]
4% Paraformaldehyde (PFA)	Electron Microscopy Sciences	Cell fixation.
Methanol	Sigma-Aldrich	Cell permeabilization.

Experimental Protocols

Isolation of Human Neutrophils

This protocol describes the isolation of neutrophils from human peripheral blood using density gradient centrifugation.

Materials:

- Whole blood from healthy donors collected in tubes containing an anticoagulant (e.g., heparin or EDTA).
- Ficoll-Paque™ PLUS or Polymorphprep™.
- RPMI 1640 medium.
- ACK lysis buffer (for red blood cell lysis).
- Phosphate-buffered saline (PBS).

Procedure:

- Carefully layer the whole blood over an equal volume of Ficoll-Paque™ PLUS or Polymorphprep™ in a conical centrifuge tube.
- Centrifuge at 500 x g for 30 minutes at room temperature with the brake off.
- After centrifugation, distinct layers will be visible. Carefully aspirate and discard the upper layers (plasma and mononuclear cells).
- Collect the neutrophil-rich layer.
- Wash the collected cells with three volumes of RPMI 1640 medium and centrifuge at 300 x g for 10 minutes.
- To remove contaminating red blood cells, resuspend the cell pellet in ACK lysis buffer and incubate for 5-10 minutes at room temperature.
- Add an excess of RPMI 1640 to stop the lysis and centrifuge at 300 x g for 10 minutes.
- Resuspend the neutrophil pellet in RPMI 1640 medium and determine the cell concentration and viability using a hemocytometer and trypan blue exclusion. The purity of neutrophils should be >95%.

Boyden Chamber Assay for Chemotaxis

Procedure:

- Preparation of the Boyden Chamber:
 - Place the polycarbonate inserts into the wells of the multi-well plate.
 - Add the chemoattractant (e.g., 10 nM IL-8 or 100 nM fMLP) diluted in serum-free RPMI 1640 medium to the lower chamber.
 - For the negative control, add serum-free medium without the chemoattractant to the lower chamber.
- Cell Preparation and Treatment:
 - Resuspend the isolated neutrophils in serum-free RPMI 1640 medium at a concentration of 1×10^6 cells/mL.
 - Pre-incubate the neutrophil suspension with various concentrations of **Sivelestat** (e.g., 10 µg/mL, 50 µg/mL, 100 µg/mL) or vehicle control (e.g., DMSO) for 30 minutes at 37°C.
- Cell Seeding:
 - Add 100 µL of the pre-treated neutrophil suspension to the upper chamber of each insert.
- Incubation:
 - Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 1-2 hours.
- Quantification of Migrated Cells:

Method A: Staining and Microscopy

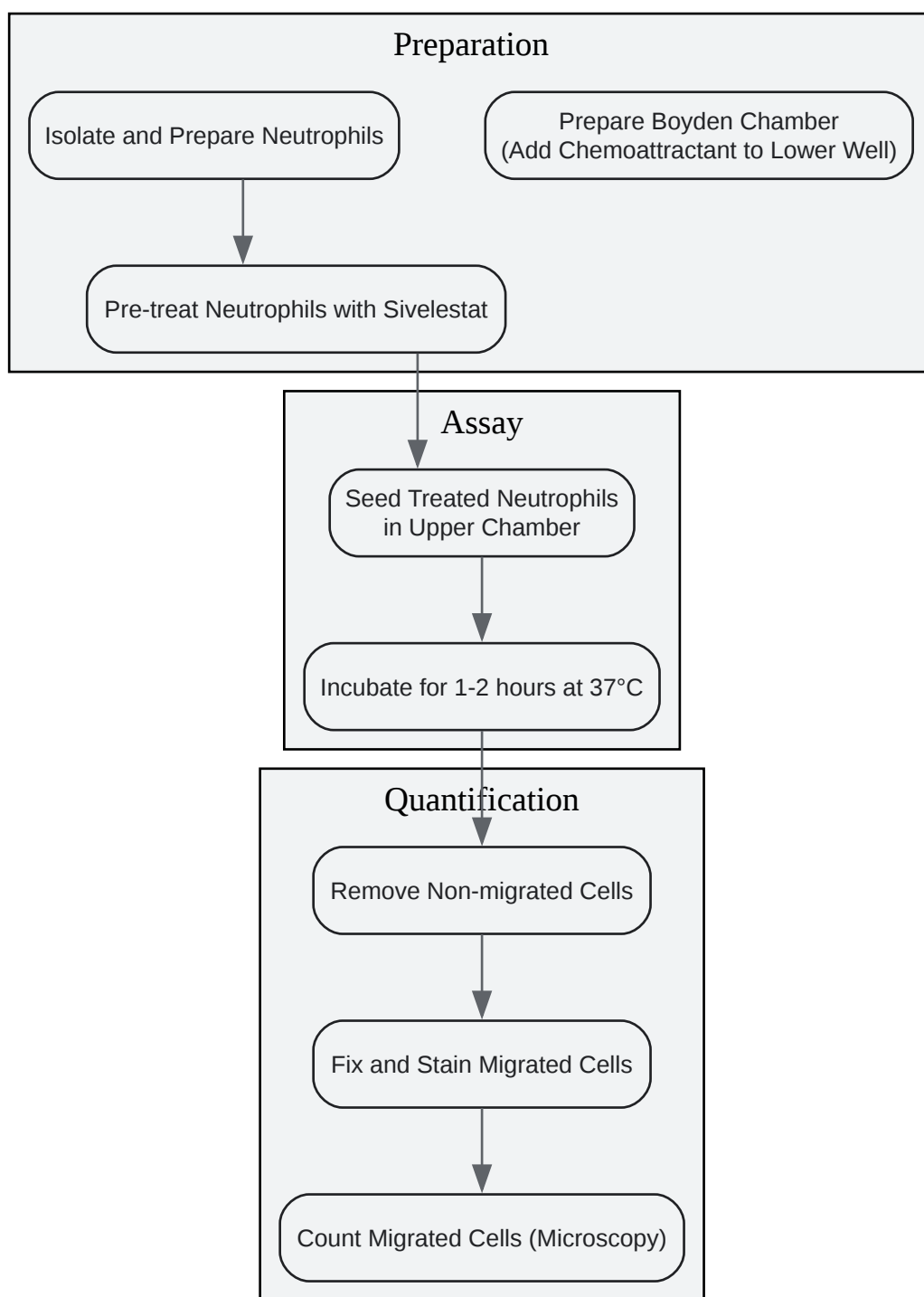
1. After incubation, carefully remove the inserts from the wells.
2. Remove the non-migrated cells from the upper surface of the membrane by gently wiping with a cotton swab.
3. Fix the migrated cells on the lower surface of the membrane by immersing the inserts in 4% PFA for 15 minutes.

4. Wash the inserts with PBS.
5. Permeabilize the cells with ice-cold methanol for 10 minutes (optional, depending on the stain).
6. Stain the cells with either 0.1% Crystal Violet for 10-20 minutes or with DAPI (1 µg/mL) for 5 minutes.
7. Wash the inserts with PBS to remove excess stain.
8. Allow the membranes to air dry.
9. Mount the membranes on a glass slide and count the number of migrated cells in several high-power fields using a light or fluorescence microscope.

Method B: Myeloperoxidase (MPO) Assay^[10]

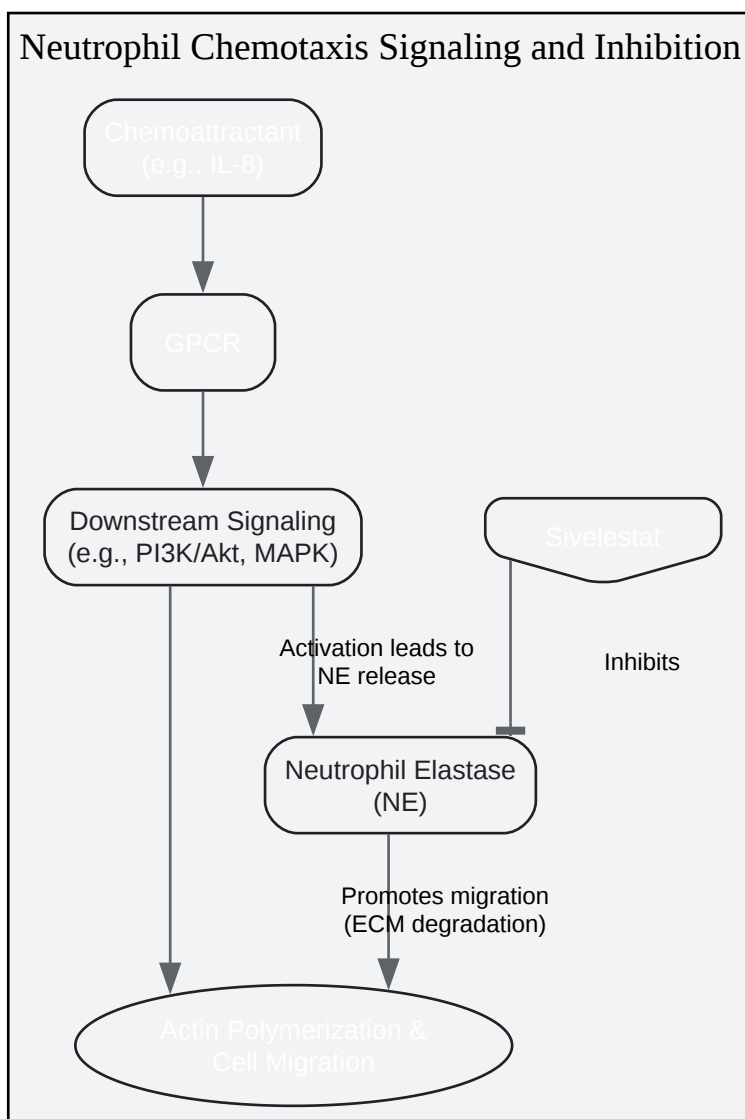
1. After incubation, collect the medium from the lower chamber.
2. Lyse the migrated cells in the lower chamber to release their contents, including MPO.
3. Quantify the MPO activity using a commercially available MPO assay kit according to the manufacturer's instructions. The MPO activity is directly proportional to the number of migrated neutrophils.

Mandatory Visualizations



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Caption: Experimental workflow for the Boyden chamber chemotaxis assay.



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Caption: Signaling pathway of neutrophil chemotaxis and **Sivelestat**'s inhibitory action.

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